molecular formula C5H7N5O3 B13867217 1-Methyl-5-nitroimidazole-2-carbohydrazide

1-Methyl-5-nitroimidazole-2-carbohydrazide

Cat. No.: B13867217
M. Wt: 185.14 g/mol
InChI Key: XOSGGYZKBFPVBJ-UHFFFAOYSA-N
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Description

1-Methyl-5-nitroimidazole-2-carbohydrazide is a chemical compound belonging to the nitroimidazole class Nitroimidazoles are known for their antimicrobial properties and are frequently used in the treatment of anaerobic infections

Preparation Methods

The synthesis of 1-Methyl-5-nitroimidazole-2-carbohydrazide typically involves the reaction of 1-Methyl-5-nitroimidazole with carbohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable purification techniques .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

1-Methyl-5-nitroimidazole-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions, often using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methyl-5-nitroimidazole-2-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its antimicrobial properties, particularly against anaerobic bacteria. It is also investigated for its potential use in targeting specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other medical conditions. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-5-nitroimidazole-2-carbohydrazide involves its interaction with bacterial enzymes, particularly nitroreductases. These enzymes reduce the nitro group to form reactive intermediates that can damage bacterial DNA and other cellular components, leading to cell death. The compound’s ability to form stable interactions with specific molecular targets enhances its antimicrobial efficacy .

Comparison with Similar Compounds

1-Methyl-5-nitroimidazole-2-carbohydrazide can be compared with other nitroimidazole derivatives such as metronidazole and tinidazole. While all these compounds share a common nitroimidazole core, this compound is unique due to its carbohydrazide functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other nitroimidazoles may not be as effective .

Similar Compounds

  • Metronidazole
  • Tinidazole
  • 2-Hydroxymethyl-1-methyl-5-nitroimidazole

Properties

Molecular Formula

C5H7N5O3

Molecular Weight

185.14 g/mol

IUPAC Name

1-methyl-5-nitroimidazole-2-carbohydrazide

InChI

InChI=1S/C5H7N5O3/c1-9-3(10(12)13)2-7-4(9)5(11)8-6/h2H,6H2,1H3,(H,8,11)

InChI Key

XOSGGYZKBFPVBJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C(=O)NN)[N+](=O)[O-]

Origin of Product

United States

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